molecular formula C19H10Cl2N6Na2O7S2 B105821 C.I. Reactive red 2 CAS No. 17804-49-8

C.I. Reactive red 2

Cat. No. B105821
CAS RN: 17804-49-8
M. Wt: 615.3 g/mol
InChI Key: GLNYHOSOIRWXSB-DLYXPJDHSA-L
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Description

C.I. Reactive Red 2 (RR2) is an azo dye commonly used in textile industries for dyeing purposes due to its bright color and ability to form covalent bonds with fiber materials, which improves dye washfastness. The dye's complex molecular structure, which includes azo groups (-N=N-) and various substituents, makes it a challenging pollutant to degrade in wastewater treatment processes.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of RR2 includes azo linkages, which are characteristic of azo dyes. These linkages, along with aromatic rings, are responsible for the dye's color and reactivity. The presence of substituents like sulfonic acid groups increases the dye's solubility in water, making it suitable for textile dyeing processes.

Chemical Reactions Analysis

The degradation of RR2 has been extensively studied due to environmental concerns. The papers provided discuss various advanced oxidation processes (AOPs) for the degradation of RR2, including electrochemical degradation , catalytic ozonation , UV/TiO2-based photocatalysis , Fenton-like processes , and reduction followed by photooxidation . These studies reveal that the azo bond is a primary target during degradation, leading to the breakdown of the dye into smaller, less complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of RR2 are inferred from its behavior during degradation processes. The dye's solubility in water is indicated by its use in aqueous solutions across the studies. The stability of the azo bond and aromatic rings in RR2 is challenged by AOPs, which aim to mineralize the dye into inorganic ions, CO2, and H2O, as evidenced by the detection of degradation intermediates and end products in the studies .

Case Studies and Degradation Pathways

Several case studies have been conducted to understand the degradation pathways of RR2. Electrochemical degradation on Ti/SnO2–Sb/PbO2 electrodes showed that the mineralization efficiency of RR2 decreased with increased initial concentration and that the addition of NaCl affected the decolorization efficiency . Homogeneous catalytic ozonation with metallic ions demonstrated that the decolorization efficiency exceeded that of ozonation alone, with radical-type mechanisms being predominant . Photocatalytic degradation using UV/TiO2-based systems revealed that factors such as pH, dye concentration, and the presence of electron acceptors and radical scavengers significantly influenced the decolorization rate . Fenton-like and hybrid systems also showed varying decolorization rates depending on the pH and the presence of H2O2 and Fe3+ . The combination of photocatalysis with water jet cavitation indicated a synergistic effect, enhancing the degradation of RR2 . Lastly, the photodegradation of RR2 using platinized titanium dioxide suggested that modifications to the photocatalyst could improve the degradation efficiency .

Scientific Research Applications

Electrochemical Degradation

  • Anodic Oxidation : C.I. Reactive Red 2 can be degraded electrochemically on Ti/SnO2–Sb/PbO2 electrodes. Factors like current density, initial dye concentration, and the addition of NaCl influence the efficiency of mineralization and decolorization (Song et al., 2010).

Photocatalytic Degradation

  • Photocatalysis with Water Jet Cavitation : Coupling TiO2 photocatalysis with water jet cavitation significantly enhances the degradation of C.I. Reactive Red 2. Factors like TiO2 loading, initial dye concentration, and solution pH impact the degradation efficiency (Wang, Jia, & Wang, 2011).

Adsorption Behavior

  • Activated Carbon Adsorption : The adsorption behavior of C.I. Reactive Red 2 on activated carbon varies with solution pH, ionic strength, and temperature. This process is influenced by factors like dye concentration and the characteristics of activated carbon used (Al-Degs et al., 2008).

Combined Treatment Processes

  • Coagulation/Adsorption : A combined treatment using Al(III) coagulation and activated carbon adsorption efficiently removes C.I. Reactive Red 2 from wastewater. This method demonstrates significant dye removal and reduction in chemical oxygen demand (COD) (Papić et al., 2004).

Catalytic Ozonation

  • Metallic Ions in Ozonation : Homogeneous catalytic ozonation using metallic ions like Mn(II) and Fe(II) enhances the decolorization of C.I. Reactive Red 2. This process involves radical-type mechanisms for decolorization (Wu, Kuo, & Chang, 2008).

Interaction with DNA

  • Molecular Docking Study : A study on C.I. Acid Red 73, similar to C.I. Reactive Red 2, suggests its potential for binding with DNA. The dye can interact with the minor groove of DNA, indicating a possible environmental and health impact (Guo, Yue, & Gao, 2011).

Electron Beam Irradiation

  • Decoloration and Mineralization : Electron beam irradiation is effective for the decomposition and decoloration of solutions containing C.I. Reactive Red 2. This method shows promise for wastewater treatment containing reactive dyes (Vahdat et al., 2012).

Biodegradation

  • Decolorization by Bacteria : Pseudomonas aeruginosa has shown the capability to decolorize C.I. Reactive Red 2 effectively under various conditions. This biological method provides an environmentally friendly approach to dye decolorization (Sheth & Dave, 2009).

Safety And Hazards

C.I. Reactive Red 2 should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes . Protective equipment should be used when handling this chemical .

Future Directions

Future research on C.I. Reactive Red 2 could focus on improving its degradation process. For example, optimizing the conditions for synthesizing catalysts used in its photodegradation could enhance its removal rate . Additionally, exploring its interactions with other chemicals could provide insights into new methods for its degradation .

properties

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDJOJCYUSIEY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-86-7 (Parent)
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID10889666, DTXSID70924123
Record name C.I. Reactive Red 2
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Reactive red 2

CAS RN

17804-49-8, 106740-69-6, 12226-03-8
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Reactive Red 2
Source EPA DSSTox
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
X Wang, J Jia, Y Wang - Journal of Hazardous Materials, 2011 - Elsevier
… The decolorization of an azo dye, CI Reactive Red 2 was investigated using TiO 2 photocatalysis coupled with water jet cavitation. Experiments were performed in a 4.0 L solution under …
Number of citations: 90 www.sciencedirect.com
CH Wu, CY Kuo, CL Chang - Journal of Hazardous Materials, 2008 - Elsevier
… This study adopted O 3 , UV/TiO 2 /O 3 , O 3 /Mn(II) and O 3 /MnO 2 systems to assess the decolorization efficiency of CI Reactive Red 2 (RR2). The decolorization rate increased with …
Number of citations: 87 www.sciencedirect.com
W Feng, D Nansheng, H Helin - Chemosphere, 2000 - Elsevier
… of the azo dye CI reactive red 2 during reductive … to CI reactive red 2 were used to make comparison study. GC/MS analyses of the degradation products of the dye CI reactive red 2 were …
Number of citations: 402 www.sciencedirect.com
CH Wu, HY Ng - Journal of Hazardous Materials, 2008 - Elsevier
… This study investigated the decolorization efficiency of CI Reactive Red 2 (RR2) in O 3 , O 3 /H 2 O 2 , O 3 /Fe 3+ , O 3 /H 2 O 2 /Fe 3+ , UV/O 3 , UV/O 3 /Fe 3+ , UV/O 3 /H 2 O 2 and UV/…
Number of citations: 79 www.sciencedirect.com
CH Wu - Journal of hazardous materials, 2009 - Elsevier
… This investigation elucidated the decolorization of CI Reactive Red 2 (RR2) in US/TiO 2 , UV/TiO 2 and UV/US/TiO 2 systems and evaluated the effect of ultrasound (US) irradiation in …
Number of citations: 58 www.sciencedirect.com
Q Wu, Y Li, W Wang, T Wang, H Hu - Journal of environmental sciences, 2016 - Elsevier
… The removal of a typical azo dye named CI Reactive Red 2 (RR2) during low pressure ultraviolet (UV)/chlorine oxidation was investigated in this study. UV irradiation at 254 nm and …
Number of citations: 30 www.sciencedirect.com
K Dutta, S Bhattacharjee, B Chaudhuri… - Journal of …, 2002 - pubs.rsc.org
… A detailed investigation on the kinetics of the oxidative degradation of a reactive dye, CI Reactive Red 2 by hydroxyl radicals generated by H 2 O 2 and Fe 2+ has been carried out in …
Number of citations: 64 pubs.rsc.org
TE Agustina, H Ang - International Journal, 2012 - Citeseer
The application of Advanced Oxidation Processes (AOPs) for dyes wastewater treatment is the focus of this study. Fenton reagent as one of AOPs was applied for the minimization of …
Number of citations: 25 citeseerx.ist.psu.edu
CH Wu, CH Yu - Journal of hazardous materials, 2009 - Elsevier
… This study elucidates the decolorization of CI Reactive Red 2 (RR2) in ultrasound (US), US/TiO 2 , … Hence, this study adopted CI Reactive Red 2 (RR2) as the parent compound. …
Number of citations: 83 www.sciencedirect.com
CH Wu - Dyes and Pigments, 2008 - Elsevier
… The decolorization of CI Reactive Red 2 using ozone-related, Fenton-like-related and ozone/Fenton-like hybrid systems was studied. The UV, H 2 O 2 , UV/Fe 3+ and H 2 O 2 /Fe 3+ …
Number of citations: 59 www.sciencedirect.com

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